

BI-860585: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

[Get Quote](#)

Langen, Germany - **BI-860585**, a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2, emerged from the discovery pipeline of Boehringer Ingelheim as a promising therapeutic agent for various cancers. This technical guide provides a comprehensive overview of the discovery and development history of **BI-860585**, including its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation. The development of **BI-860585** was later discontinued by Boehringer Ingelheim and the compound was out-licensed to Xynomic Pharmaceuticals, where it was renamed XP-105.

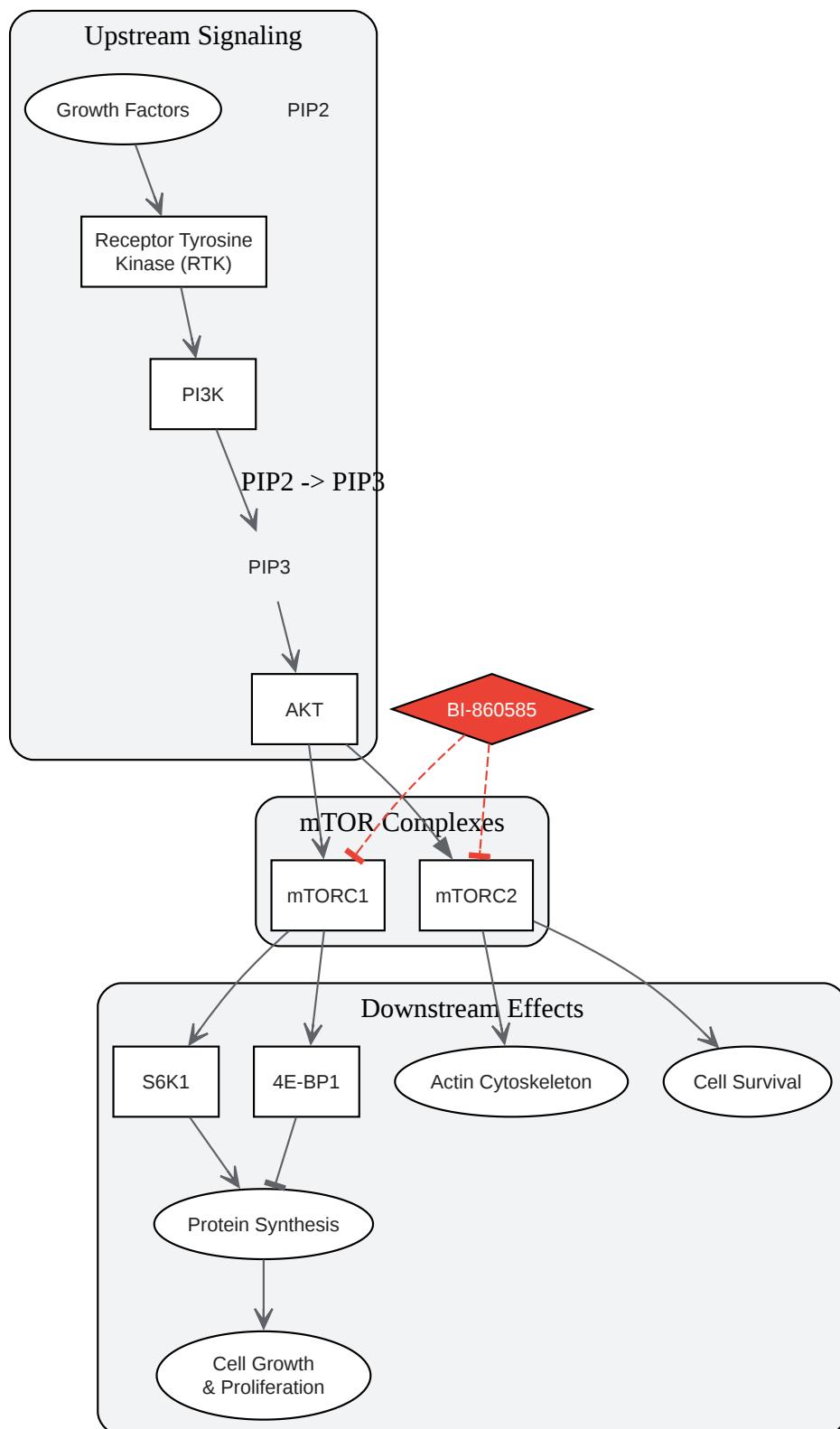
Discovery and Preclinical Development

The discovery of **BI-860585** stemmed from a focused effort to identify dual inhibitors of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2. As a key regulator of cell growth, proliferation, and survival, the PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. While first-generation mTOR inhibitors, known as rapalogs, only targeted mTORC1, it was hypothesized that dual inhibition of both mTORC1 and mTORC2 would lead to a more profound and sustained anti-tumor effect.

BI-860585 was identified as a potent and selective ATP-competitive inhibitor, demonstrating significant activity in preclinical models.

In Vitro Activity

The anti-proliferative activity of **BI-860585** was evaluated against a panel of 20 sarcoma cell lines, revealing a broad spectrum of activity. The half-maximal effective concentration (EC50)

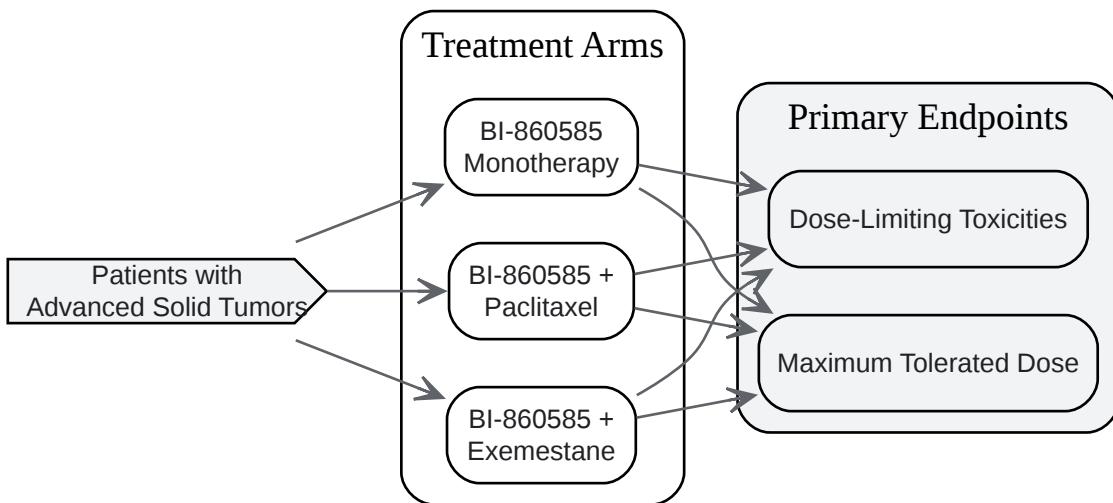

values are summarized in the table below.

Cell Line	Histological Subtype	BI-860585 EC50 (µM)
Osteosarcoma		
HOS	Osteosarcoma	0.07
HUO9	Osteosarcoma	0.07
K-HOS	Osteosarcoma	0.06
MG63	Osteosarcoma	0.05
NOS1	Osteosarcoma	0.06
Saos2	Osteosarcoma	0.07
U2OS	Osteosarcoma	0.06
Rhabdomyosarcoma		
A204	Rhabdomyosarcoma	0.07
RD	Rhabdomyosarcoma	0.06
RH30	Rhabdomyosarcoma	0.06
Synovial Sarcoma		
FUJI	Synovial Sarcoma	0.07
HS-SY-II	Synovial Sarcoma	0.08
SYO-1	Synovial Sarcoma	0.06
YaFuSS	Synovial Sarcoma	0.07
Ewing Sarcoma		
A673	Ewing Sarcoma	0.18
RD-ES	Ewing Sarcoma	0.08
W-ES	Ewing Sarcoma	0.06
Other Sarcomas		
HT1080	Fibrosarcoma	0.07

NMS-2	Leiomyosarcoma	0.06
SK-LMS-1	Leiomyosarcoma	0.07

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

BI-860585 exerts its anti-tumor effects by directly inhibiting the kinase activity of both mTORC1 and mTORC2. This dual inhibition leads to the blockade of downstream signaling pathways crucial for cancer cell survival and proliferation.


[Click to download full resolution via product page](#)

Caption: The inhibitory action of **BI-860585** on the PI3K/AKT/mTOR signaling pathway.

Clinical Development: Phase I Trial

BI-860585 entered a Phase I, open-label, dose-escalation study (NCT01938846) to evaluate its safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy in patients with advanced solid tumors. The trial investigated **BI-860585** as a single agent and in combination with exemestane or paclitaxel.

Study Design

[Click to download full resolution via product page](#)

Caption: Overview of the Phase I clinical trial design for **BI-860585**.

Key Clinical Findings

The Phase I trial established the MTD for **BI-860585** monotherapy at 220 mg/day. In combination with exemestane, the MTD for **BI-860585** was 160 mg/day, and in combination with paclitaxel, it was also 160 mg/day.

Dose-Limiting Toxicities (DLTs):

- Monotherapy: Diarrhea, rash, and increased alanine/aspartate aminotransferase.
- Combination with Exemestane: Stomatitis and rash.
- Combination with Paclitaxel: Diarrhea and increased blood creatine phosphokinase.

Most Frequent Treatment-Related Adverse Events:

- Monotherapy: Hyperglycemia, diarrhea, and nausea.
- Combination with Exemestane: Diarrhea and stomatitis.
- Combination with Paclitaxel: Fatigue and diarrhea.

Preliminary Efficacy:

- Monotherapy: Stable disease was observed in 18 patients.
- Combination with Exemestane: 4 partial responses and 6 cases of stable disease were reported.
- Combination with Paclitaxel: 1 complete response, 4 partial responses, and 8 cases of stable disease were noted.

Experimental Protocols

In Vitro Cell Proliferation Assay

The anti-proliferative activity of **BI-860585** was determined using a standard cell viability assay.

- Cell Plating: Sarcoma cell lines were seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.
- Compound Treatment: Cells were treated with a serial dilution of **BI-860585** for 72 hours.
- Viability Assessment: Cell viability was assessed using the WST-8 assay, which measures mitochondrial dehydrogenase activity.
- Data Analysis: The absorbance was measured at 450 nm, and the EC50 values were calculated using a four-parameter logistic curve fit.

mTOR Kinase Assay (General Protocol)

While the specific proprietary assay used for **BI-860585** is not publicly available, a general protocol for an in vitro mTOR kinase assay is as follows:

- Immunoprecipitation: mTORC1 and mTORC2 complexes are immunoprecipitated from cell lysates using specific antibodies against mTOR, Raptor (for mTORC1), or Rictor (for mTORC2).
- Kinase Reaction: The immunoprecipitated complexes are incubated with a substrate (e.g., recombinant 4E-BP1 for mTORC1 or AKT for mTORC2) in a kinase buffer containing ATP and the test compound (**BI-860585**).
- Detection: The phosphorylation of the substrate is detected by immunoblotting using phospho-specific antibodies or by using a luminescence-based assay.
- Data Analysis: The inhibitory activity of the compound is determined by quantifying the reduction in substrate phosphorylation.

Transition to XP-105

In December 2018, Xynomic Pharmaceuticals acquired the exclusive worldwide rights to develop, manufacture, and commercialize **BI-860585** from Boehringer Ingelheim. Following the acquisition, **BI-860585** was renamed XP-105. Xynomic has indicated plans to initiate further clinical trials, including a potential pivotal Phase II trial in breast cancer and a Phase Ib trial in combination with another of their pipeline assets for colorectal cancer.

Conclusion

BI-860585 is a potent, selective, and ATP-competitive dual mTORC1/2 inhibitor with demonstrated preclinical and early clinical activity across a range of solid tumors. While its development was discontinued by its originator, the compound, now known as XP-105, continues to be evaluated in the clinic, holding promise as a potential new therapeutic option for cancer patients. Further clinical investigation will be crucial to fully elucidate its therapeutic potential.

- To cite this document: BenchChem. [BI-860585: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192380#bi-860585-discovery-and-development-history\]](https://www.benchchem.com/product/b1192380#bi-860585-discovery-and-development-history)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com